molecular formula C7H11NS B1373976 (3-Ethylthiophen-2-yl)methanamine CAS No. 1250601-41-2

(3-Ethylthiophen-2-yl)methanamine

Cat. No.: B1373976
CAS No.: 1250601-41-2
M. Wt: 141.24 g/mol
InChI Key: CKUOHYPFSDSRKP-UHFFFAOYSA-N
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Description

(3-Ethylthiophen-2-yl)methanamine is a thiophene-derived primary amine characterized by a methanamine group (-CH2NH2) attached to the 2-position of a 3-ethyl-substituted thiophene ring. Its molecular formula is C7H11NS, with a molecular weight of 141.24 g/mol. The compound is synthesized via catalytic hydrogenation of (3-vinylthiophen-2-yl)methanamine using Pd/C under a hydrogen atmosphere, yielding an 89% isolated product as a yellow oil . Key spectroscopic data include:

  • ¹H NMR (CDCl3): δ 7.16 (d, J = 5.1 Hz, 1H), 6.87 (d, J = 5.2 Hz, 1H), 4.56 (s, 2H), 2.61 (q, J = 7.6 Hz, 2H), 1.20 (t, J = 7.6 Hz, 3H).
  • ¹³C NMR (CDCl3): δ 141.48, 134.90, 128.62, 123.84, 37.77, 21.46, 15.27.

The ethyl group at the 3-position of the thiophene ring introduces steric and electronic effects that distinguish it from simpler thiophenemethanamine derivatives.

Properties

IUPAC Name

(3-ethylthiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-2-6-3-4-9-7(6)5-8/h3-4H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUOHYPFSDSRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethylthiophen-2-yl)methanamine typically involves the functionalization of a thiophene ring. One common method is the alkylation of thiophene followed by amination. For instance, 3-ethylthiophene can be synthesized through the Friedel-Crafts alkylation of thiophene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 3-ethylthiophene is then subjected to a formylation reaction using a Vilsmeier-Haack reagent to introduce a formyl group at the second position. Finally, the formyl group is reduced to a methanamine group using reductive amination with ammonia or an amine source in the presence of a reducing agent like sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(3-Ethylthiophen-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Ethylthiophen-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Ethylthiophen-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its potential antimicrobial activity could involve inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

(3-Chlorothiophen-2-yl)methanamine Hydrochloride

  • Structure : A chloro substituent at the 3-position of the thiophene ring.
  • Molecular Formula : C5H5ClNS·HCl .
  • Key Differences: The chlorine atom increases electronegativity and may enhance binding interactions in biological targets compared to the ethyl group.

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine Hydrochloride

  • Structure : Incorporates a tetrahydro-2H-pyran-4-yl group and a methyl substituent on the thiophene ring.
  • Molecular Formula: C12H20ClNOS .
  • The methyl substituent at the 3-position is smaller than ethyl, suggesting reduced hydrophobicity.

2-Thiopheneethylamine (2-(Thiophen-2-yl)ethanamine)

  • Structure : Features an ethylamine (-CH2CH2NH2) side chain instead of methanamine.
  • Molecular Formula : C6H9NS .
  • Key Differences : The extended alkyl chain enhances flexibility and lipophilicity (predicted clogP ~1.5), which may improve blood-brain barrier penetration compared to (3-Ethylthiophen-2-yl)methanamine (clogP ~1.2 estimated).

Heterocyclic Analogues with Furan or Imidazole Scaffolds

(5-Phenylfuran-2-yl)methanamine Derivatives

  • Structure : Furan ring with a phenyl substituent at the 5-position.
  • Example : Compound 20 in has a 4-carboxylphenyl group linked via urea .
  • Key Differences : The urea linker in furan derivatives enhances hydrogen-bonding capacity, critical for SIRT2 inhibition (IC50 ~10 µM). In contrast, this compound lacks such polar linkers, suggesting divergent biological targets.

N-(1H-Benzimidazol-2-yl)-1-(4-Chlorophenyl)methanamine

  • Structure : Benzimidazole core with a 4-chlorophenylmethanamine group.
  • Molecular Formula : C14H13ClN4 .

Pharmacological and Physicochemical Properties

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) clogP (Estimated) Water Solubility
This compound 141.24 1.2 Low (oil)
(3-Chlorothiophen-2-yl)methanamine HCl 178.07 0.8 Moderate
2-Thiopheneethylamine 127.21 1.5 Moderate

Biological Activity

(3-Ethylthiophen-2-yl)methanamine is an organic compound characterized by a thiophene ring with an ethyl substituent and a methanamine group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological mechanisms and effects is crucial for exploring its utility in medicinal chemistry.

  • Molecular Formula : C7H11NS
  • Molecular Weight : 143.24 g/mol
  • Structure : The compound features a thiophene ring substituted at the 3-position with an ethyl group and at the 2-position with a methanamine group.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. For instance, it may inhibit bacterial enzymes or disrupt cell membrane integrity, contributing to its antimicrobial properties. Additionally, it has been studied for potential anticancer effects, possibly through modulation of signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, it has shown effectiveness against Escherichia coli methionine aminopeptidase (MetAP), which is a target for developing novel antibiotics . The compound demonstrated low micromolar potency, suggesting it could serve as a lead structure for further antibiotic development.

Anticancer Activity

Research into the anticancer properties of this compound has revealed promising results. In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines, including HT-29 cells, with IC50 values indicating moderate to high potency . The structure-activity relationship (SAR) studies suggest that modifications to the thiophene ring can enhance cytotoxicity.

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AntimicrobialE. coli MetAP13 µM
AnticancerHT-29 cells< 18.11 µM

Case Studies

  • Antimicrobial Screening : In a study focusing on inhibitors of E. coli MetAP, this compound was identified as a promising candidate due to its selective inhibition against the Fe(II)-form of the enzyme. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
  • Cytotoxicity Evaluation : A comparative analysis of various thiophene derivatives, including this compound, showed that modifications to the thiophene structure significantly impacted their anti-proliferative activity against cancer cells. This study highlighted the importance of structural variations in enhancing biological efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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